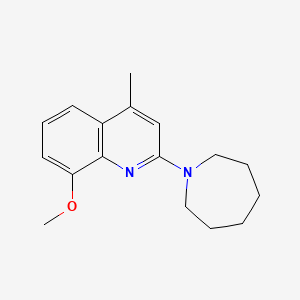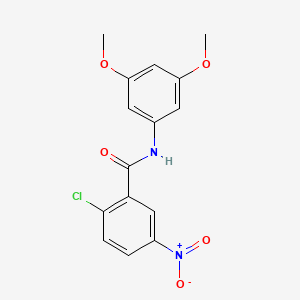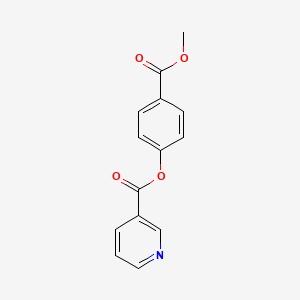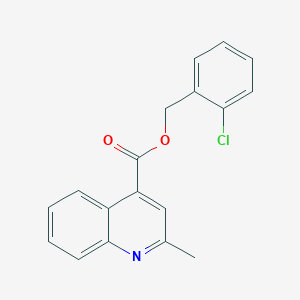
4-isopropyl-3-methylphenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-3-methylphenyl 2-thiophenecarboxylate, also known as IMPC or IMPTC, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiophene carboxylates, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation and pain in animal models through its inhibition of COX-2 activity. Additionally, the compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. This compound has also been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate in lab experiments is its relatively low cost and ease of synthesis. Additionally, the compound has been shown to have a wide range of biological activities, making it a versatile tool for scientific research. However, one limitation of using this compound is its limited solubility in certain solvents, which may affect its efficacy in certain experiments.
Orientations Futures
There are several potential future directions for research involving 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate. One area of interest is the development of new derivatives of this compound with improved biological activities. Additionally, the compound may have potential applications in the development of new drugs for the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
4-isopropyl-3-methylphenyl 2-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of 4-isopropyl-3-methylphenol with thiophene-2-carboxylic acid in the presence of a catalyst and other reagents. The final product is obtained through purification steps such as recrystallization or chromatography.
Applications De Recherche Scientifique
4-isopropyl-3-methylphenyl 2-thiophenecarboxylate has been studied for its potential applications in various scientific fields such as organic chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, this compound has been investigated for its potential use as a precursor in the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2S/c1-10(2)13-7-6-12(9-11(13)3)17-15(16)14-5-4-8-18-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGRGABSUKAOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CS2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)



![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)

![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)


![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)

